molecular formula C12H19NO4 B2868152 1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate CAS No. 125097-83-8

1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate

Cat. No.: B2868152
CAS No.: 125097-83-8
M. Wt: 241.287
InChI Key: OSEDCXAVONLPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS 125097-83-8) is a high-purity chemical building block specializing in organic synthesis and drug discovery. This compound, with a molecular formula of C12H19NO4 and a molecular weight of 241.28-241.29 g/mol, features a tetrahydropyridine ring core that is differentially protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester on the carbon, making it a versatile intermediate for constructing complex molecules . Its primary research value lies in its application as a precursor for the synthesis of various piperidine and pyridine derivatives, which are privileged structures in medicinal chemistry . The Boc protecting group is readily removable under mild acidic conditions, allowing for further functionalization of the amine, while the ester can be hydrolyzed or transformed into other functional groups. This reactivity profile makes it an essential scaffold for creating compound libraries and for the development of active pharmaceutical ingredients (APIs) . The compound is an oil at room temperature and should be stored at 4°C for short-term stability or at -20°C for longer periods . Please handle with care; this material has associated hazard warnings . This product is intended for research purposes in a laboratory setting only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h6H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDCXAVONLPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125097-83-8
Record name 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

  • Medicine: The compound's derivatives may have potential therapeutic applications, including the treatment of various diseases and conditions.

  • Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate exerts its effects depends on its specific derivatives and applications. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the functional groups present and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydropyridine Core

Compound 1a : 1-(9H-fluoren-9-yl)methyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
  • Key Differences : Replaces the tert-butyl group with a fluorenylmethyl (Fmoc) protecting group.
  • Molecular Weight : ~350–400 g/mol (estimated), significantly higher than the target compound.
  • Applications : Designed for positron emission tomography (PET) tracer development, leveraging the Fmoc group’s radiolabeling compatibility .
Compound 1b : 3-Benzhydryl 1-Fmoc 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
  • Key Differences : Incorporates a benzhydryl ester, enhancing steric bulk and altering solubility.
  • Synthesis : Requires diphenylmethyl trichloroacetimidate, reflecting specialized synthetic pathways compared to the target compound’s straightforward preparation .

Pyridine Derivatives with Halogen and Alkoxy Modifications

(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Key Differences : Features a chloro-methylpyridinyl substituent and a pyrrolidine ring.
  • Molecular Weight : 354.83 g/mol.
  • Applications : Used in pharmaceutical intermediates for kinase inhibitors, leveraging halogen atoms for target binding .
HB613 : (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Molecular Weight : 393.45 g/mol.
  • Price : $400–$4,800 (1g–25g), reflecting higher synthesis complexity .

Ester Group Variations

1-Tert-butyl 3-ethyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
  • Key Differences : Ethyl ester instead of methyl, altering lipophilicity and metabolic stability.
  • Price : €376–€1,030 (50mg–500mg), indicating costlier production than the methyl analog .

Piperidine and Pyrrolidine Analogs

1-Boc 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • Key Differences : Oxo group on the piperidine ring enhances hydrogen-bonding capacity.
  • Applications : Intermediate in alkaloid synthesis, contrasting with the target compound’s use in amine protection .
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate
  • Key Differences : Hydroxyl group on the piperidine ring introduces polarity and reactivity.
  • Molecular Weight : 260.31 g/mol, slightly higher than the target compound .

Comparative Analysis Table

Compound Key Substituents Molecular Weight (g/mol) Applications Unique Features
Target Compound tert-butyl, methyl 241.29 Amine protection Low molecular weight, simple synthesis
1a (Fmoc) Fmoc, methyl ~350–400 PET tracers Radiolabeling compatibility
HB613 Fluoro, pyrrolidinyl 393.45 Kinase inhibitors Enhanced binding affinity
1-Boc analog Oxo, tert-butyl ~260–292 Alkaloid synthesis Hydrogen-bonding capability
Ethyl ester analog Ethyl ester 241.28 (similar) Drug discovery Increased lipophilicity

Biological Activity

1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS Number: 125097-83-8) is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₉N₁O₄
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate
  • Physical Form : Oil
  • Melting Point : 29–31 °C
  • Purity : ≥95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antibacterial, anticancer, and neuroprotective properties.

Antibacterial Activity

Recent studies have shown that derivatives of tetrahydropyridine compounds can inhibit the growth of multidrug-resistant Gram-negative bacteria. The compound's structure allows it to act as a β-lactamase inhibitor when used in combination with β-lactam antibiotics. For instance:

CompoundMIC (μg/mL)Bacterial Strain
ARC3627>64E. coli (OXA-1)
ARC56132K. pneumoniae (OKP-6)

These results suggest that modifications to the tetrahydropyridine scaffold can enhance antibacterial efficacy .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-74.5Induction of apoptosis
A5492.0Cell cycle arrest at G1 phase
U-9375.0Caspase activation

The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its structural features that facilitate interaction with biological targets:

  • β-lactamase Inhibition : The compound's ability to inhibit β-lactamases enhances the efficacy of β-lactam antibiotics against resistant strains .
  • Apoptotic Pathways : It promotes apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Combination Therapy in Bacterial Infections :
    • A study evaluated the effectiveness of this compound in combination with cefpodoxime against resistant bacterial strains. Results indicated a significant reduction in MIC values when used together.
  • Cancer Treatment Trials :
    • Preclinical trials demonstrated that this compound could significantly reduce tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting cell cycle progression.

Chemical Reactions Analysis

Protection/Deprotection of Functional Groups

The compound’s tert-butyloxycarbonyl (Boc) and methyl ester groups are susceptible to selective deprotection:

  • Boc Removal : Acidic conditions (e.g., HCl in dioxane or TFA) cleave the Boc group, yielding a secondary amine intermediate. This is critical for further functionalization .

  • Ester Hydrolysis : Basic hydrolysis (e.g., NaOH/MeOH) converts methyl esters to carboxylic acids, enabling subsequent coupling or cyclization .

Cycloaddition Reactions

The dihydropyridine ring acts as a diene in Diels-Alder reactions:

  • With DMAD (Dimethyl Acetylenedicarboxylate) :

    • Reactivity: The electron-deficient alkyne DMAD engages the dihydropyridine in [4+2] cycloaddition, forming bicyclic adducts.

    • Conditions: Typically performed in refluxing toluene or dichloromethane .

    • Example: Reaction with DMAD yields fused azocine or azonine derivatives via zwitterionic intermediates .

Dienophile Product Yield Conditions Reference
DMADBicyclic azocine derivatives60–85%Reflux in toluene, 2–4 h

Electrophilic Substitution

Bromination and alkylation reactions target the dihydropyridine ring:

  • Bromination :

    • AlCl₃-catalyzed bromination at the α-position to the carbonyl group produces brominated intermediates, useful for cross-coupling .

    • Example: Bromination of tert-butyl 4-oxopiperidine-1-carboxylate analogues yields 3-bromo derivatives in >90% yield .

  • Alkylation : Lithium bases (e.g., LDA) deprotonate the ring, enabling alkylation at the β-position .

Ring-Opening and Functionalization

The dihydropyridine ring undergoes ring-opening under nucleophilic or acidic conditions:

  • Acid-Catalyzed Ring-Opening :

    • Treatment with HCl or H₂SO₄ opens the ring, generating linear diesters that can cyclize into pyrrolidines or piperidines .

  • Nucleophilic Attack : Amines or thiols attack the electrophilic α-carbon, leading to ring-opened adducts .

Cross-Coupling Reactions

Functionalized derivatives participate in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling :

    • Boronic ester derivatives (e.g., tert-butyl 5-(pinacolatoboryl)-3,6-dihydropyridine-1-carboxylate) undergo Pd-catalyzed coupling with aryl halides, enabling aryl group introduction at the 5-position .

Substrate Catalyst Product Yield Reference
Boronic ester derivativePd(dppf)Cl₂Aryl-dihydropyridine41–75%

Key Research Findings

  • Cycloaddition Selectivity : DMAD preferentially reacts with the dihydropyridine ring over ester groups, favoring six-membered ring formation .

  • Steric Effects : The tert-butyl group hinders reactions at the 1-position, directing electrophiles to the 3- and 5-positions .

  • Thermal Stability : The Boc group remains intact under reflux conditions (<100°C), enabling high-temperature reactions without decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.